molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B034776
CAS No.: 103361-99-5
M. Wt: 167.14 g/mol
InChI Key: TXRXHEOGQVPEBT-UHFFFAOYSA-N
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Description

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core with a fluorine atom at the 7th position

Scientific Research Applications

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of tetrapyrroles . This inhibition disrupts the normal functioning of the enzyme, leading to the death of the plant .

Future Directions

Future research on “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” and similar compounds could focus on developing new PPO inhibitors with improved bioactivity . Additionally, the design, synthesis, and evaluation of novel compounds targeting histone deacetylases could be a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol derivatives with fluoro-substituted carboxylic acids or their derivatives. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Comparison with Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substitution, which may result in different chemical and biological properties.

    7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:

Uniqueness: The presence of the fluorine atom in 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRXHEOGQVPEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547845
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-99-5
Record name 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Iron powder (36.42 g) was suspended in 5% aqueous acetic acid (69 ml) and heated to 80° C. To the suspension, a solution of ethyl 5-fluoro-2-nitrophenoxyacetate (15.86 g) in acetic acid (65 ml) and ethyl acetate (65 ml) was dropwise added, and the resultant mixture was heated at 60° to 80° C. under reflux for 3 hours. After removal of residue by filtration, the filtrate was extracted with ethyl acetate. The extract was washed with water and sodium bicarbonate solution, dried and concentrated to give 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (6.82 g). m.p., 186.7° C.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Three
Name
Quantity
36.42 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 500 mg of 5% Pd/C in a Parr bottle was added 100 ml of EtOH followed by 5.0 g (21.8 mmol) of methyl 5-fluoro-2-nitrophenoxyacetate. The flask was placed in a Parr Apparatus, evacuated and then charged with hydrogen. The suspension was then shaken for 2 hours. After evacuating the flask and recharging with nitrogen, the solids were removed by vacuum filtration through Celite®. Since some product does precipitate, the filter cake is repeatedly rinsed with EtOAc (200 ml). The filtrate is refluxed for 4 hours and then evaporated to dryness in vacuo to give the desired material, 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, as a white solid (m.p. 201°-202° C.) in quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 2-amino-5-fluorophenol (Alfa, 15.00 g, 118 mmol), K2CO3 (48.9 g, 354 mmol) and tetrabutyl-ammonium bromide (3.80 g, 11.80 mmol) in MeCN (200 mL) was added 2-chloroacetyl chloride (14.66 g, 130 mmol) dropwise at 0° C. The reaction mixture was warmed to rt and then heated at reflux overnight. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. The solid was collected, washed with water (100 mL) and dried in vacuo to give 7-fluoro-4H-benzo[1,4]oxazin-3-one as a pale solid (17.2 g, 87%). 1H NMR (DMSO-d6, 400 MHz): δ10.71 (s, 1H), 6.84-6.88 (m, 2H), 6.76-6.81 (m, 1H), 4.57 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.66 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (5.5 g, 27 mmol) in acetonitrile (40 mL) was added DIPEA (7 g, 54 mmol) and the reaction solution was stirred at 80° C. for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 3.5 g (78%) of 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.35 (br. s, 1H) 6.67-6.77 (m, 3H) 4.62 (s, 2H).
Name
2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a significant compound in agricultural research due to its potential as a herbicide. It serves as a key intermediate in the synthesis of flumioxazin, a commercially available herbicide. [, , ]. Studies have investigated its phytotoxic effects on various plant species, including wheat and its common weeds. []

A: This compound can be efficiently synthesized through catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. [] Alternatively, it can be produced by catalytic hydrogenation of methyl 2-(5-fluoro-2-nitrophenoxy) acetate, also using Raney Nickel as a catalyst. []

A: Research indicates that a reaction temperature of 70°C, a reaction time of 4 hours, a catalyst amount of 5% (w/w) relative to the starting material, a hydrogen pressure of 5 MPa, and methanol as a solvent (1000 mL/mol of starting material) are the optimal conditions for this synthesis. []

A: Yes, studies have shown that both the Raney Nickel catalyst and the methanol solvent can be reused multiple times (up to four times) without negatively impacting the yield or purity of the final product. []

A: The structure of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is confirmed through a combination of analytical techniques. These include elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). []

A: Yes, a quantitative analytical method utilizing reversed-phase high-performance liquid chromatography (HPLC) has been developed for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method uses methanol as the solvent, a methanol-water (65:35, v/v) mixture as the mobile phase, and an ODS column with UV detection. []

A: Yes, research has explored the impact of aromatic ring functionalization on the herbicidal activity of benzoxazinones, including 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Studies suggest that halogenation at the C-6 position and fluorination at the C-7 position significantly enhance phytotoxicity. Molecular volume and dipole moment appear to be crucial factors influencing their activity. []

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